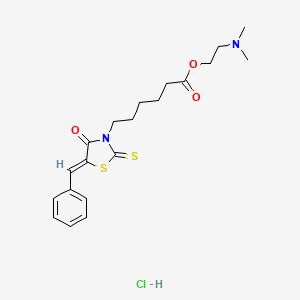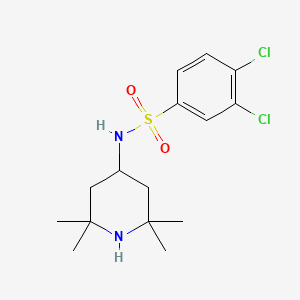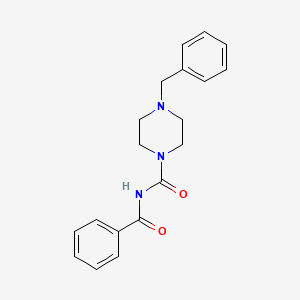![molecular formula C18H15NO4S2 B3406487 2-(4-Methoxyphenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate CAS No. 325850-87-1](/img/structure/B3406487.png)
2-(4-Methoxyphenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. It is a thiazole-based compound that has shown promising results in various studies.
Wirkmechanismus
- The primary targets of this compound are not explicitly mentioned in the available literature. However, we know that it exhibits potent antibacterial activity against both Gram-positive and Gram-negative strains .
Target of Action
Mode of Action
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-Methoxyphenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate in lab experiments include its low toxicity and high solubility in water. However, its limited availability and high cost may limit its use in large-scale experiments.
Zukünftige Richtungen
There are various future directions for the study of 2-(4-Methoxyphenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate. It can be studied further for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It can also be studied for its potential use as a therapeutic agent in drug delivery systems. Further studies can also be conducted to understand its mechanism of action and to optimize its synthesis method.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and optimize its use in various applications.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.
Biochemische Analyse
Biochemical Properties
2-(4-Methoxyphenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate plays a significant role in biochemical reactions, particularly as a quorum sensing inhibitor in Gram-negative bacteria . It interacts with enzymes and proteins involved in bacterial communication pathways, such as the LasB system in Pseudomonas aeruginosa . The compound binds to the active site of the LasR protein, inhibiting its activity and thereby disrupting quorum sensing . This interaction is crucial for preventing biofilm formation and reducing bacterial virulence .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, it inhibits quorum sensing, which is essential for coordinating activities like biofilm formation and virulence factor production . This inhibition leads to a decrease in bacterial pathogenicity and an increase in susceptibility to antimicrobial agents . Additionally, the compound has been shown to have moderate growth inhibitory activities at high concentrations .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the LasR protein in Pseudomonas aeruginosa . This binding inhibits the protein’s ability to interact with its natural ligand, thereby preventing the activation of quorum sensing pathways . The compound’s structure allows it to fit into the active site of LasR with high affinity, making it an effective inhibitor . This inhibition disrupts the expression of genes involved in biofilm formation and virulence .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that the compound maintains its quorum sensing inhibitory effects for several days, but its efficacy diminishes with prolonged exposure . This degradation can impact its long-term effectiveness in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits quorum sensing without causing significant toxicity . At higher doses, it can exhibit toxic effects, including cellular damage and adverse physiological responses . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to quorum sensing inhibition . It interacts with enzymes and cofactors that modulate the production and degradation of signaling molecules in bacterial cells . The compound’s presence can alter metabolic flux, leading to changes in metabolite levels and overall cellular metabolism . These interactions are crucial for its role as a quorum sensing inhibitor .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the bacterial cell membrane, where it can exert its inhibitory effects . The compound’s distribution is influenced by its chemical properties, including solubility and affinity for transport proteins .
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial cell membrane . This localization is essential for its activity as a quorum sensing inhibitor, as it allows the compound to interact directly with membrane-bound proteins like LasR . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .
Eigenschaften
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 2-(1,3-benzothiazol-2-ylsulfanyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S2/c1-22-13-8-6-12(7-9-13)15(20)10-23-17(21)11-24-18-19-14-4-2-3-5-16(14)25-18/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUENRQXVJFVXKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)CSC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxypropyl)oxalamide](/img/structure/B3406421.png)
![2-[(2-phenoxyethyl)sulfanyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole](/img/structure/B3406429.png)


![(E)-2-(sec-butylamino)-9-methyl-3-(((4-nitrophenyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3406455.png)
![(2E)-3-(4-methoxyphenyl)-1-{3-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-4-yl}prop-2-en-1-one](/img/structure/B3406460.png)
![Benzo[1,3]dioxol-5-yl-(2-prop-2-ynylsulfanyl-benzoimidazol-1-yl)-methanone](/img/structure/B3406471.png)


![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B3406490.png)

![4-Oxo-4-[2-(4-phenyl-2-phenylimino-1,3-thiazol-3-yl)ethylamino]butanoic acid](/img/structure/B3406503.png)
![diethyl 2-(4-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B3406507.png)